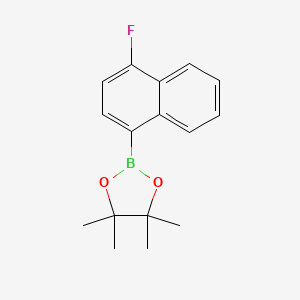

2-(4-Fluoronaphthalen-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Descripción general

Descripción

2-(4-Fluoronaphthalen-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound that features a naphthalene ring substituted with a fluorine atom and a dioxaborolane moiety. This compound is of interest in organic synthesis, particularly in the field of Suzuki-Miyaura cross-coupling reactions, where it serves as a boronic ester.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Fluoronaphthalen-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the following steps:

Starting Materials: The synthesis begins with 4-fluoronaphthalene and pinacolborane.

Reaction Conditions: The reaction is usually carried out in the presence of a palladium catalyst, such as Pd(PPh3)4, and a base like potassium carbonate (K2CO3) in an organic solvent such as tetrahydrofuran (THF).

Procedure: The mixture is heated under reflux conditions, allowing the boronation to occur, forming the desired boronic ester.

Industrial Production Methods

On an industrial scale, the production of this compound follows similar principles but with optimizations for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of automated systems for precise control of reaction parameters.

Análisis De Reacciones Químicas

Suzuki-Miyaura Cross-Coupling Reactions

This compound serves as a critical boron reagent in palladium-catalyzed coupling reactions. A representative example involves its reaction with 3-bromoperylene under modified Suzuki conditions :

Reaction Setup

-

Reagents :

-

2-(4-Fluoronaphthalen-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (1.3 eq)

-

3-Bromoperylene (1.0 eq)

-

Pd(PPh₃)₄ (0.3 eq)

-

K₂CO₃ (2 M aqueous solution)

-

-

Solvent : Toluene/ethanol (20:1 v/v)

-

Conditions : 100°C, argon atmosphere, 20 hours

Outcome :

-

Product: 3-(4-Fluoronaphthalen-1-yl)perylene

-

Purification: Column chromatography (hexane/toluene/DCM)

| Parameter | Value |

|---|---|

| Reaction Temperature | 100°C |

| Catalyst Loading | 30 mol% Pd(PPh₃)₄ |

| Base | K₂CO₃ |

| Solvent System | Toluene/ethanol (20:1) |

Oxidative Cyclodehydrogenation

The coupled product undergoes cyclodehydrogenation to form extended PAHs. Two distinct protocols have been reported:

Protocol A: DDQ/Triflic Acid System

-

Reagents :

-

3-(4-Fluoronaphthalen-1-yl)perylene (1.0 eq)

-

DDQ (1.0 eq)

-

CF₃SO₃H (10 eq)

-

-

Solvent : Dry dichloromethane

-

Conditions : 0°C → room temperature, 2 hours

Outcome :

Protocol B: AlCl₃/Chlorobenzene System

-

Reagents :

-

AlCl₃ (8 eq)

-

-

Solvent : Chlorobenzene

-

Conditions : 80°C, 4 hours

Outcome :

| Parameter | DDQ/TfOH System | AlCl₃ System |

|---|---|---|

| Temperature | 0°C → RT | 80°C |

| Acid Catalyst | TfOH | AlCl₃ |

| Reaction Time | 2 hours | 4 hours |

| Key Advantage | High yield (91%) | Selective cyclization |

Mechanistic Insights

-

Suzuki Coupling : The reaction follows a standard catalytic cycle involving oxidative addition (Pd⁰ → Pd²⁺), transmetallation (boron-palladium exchange), and reductive elimination . Fluorine’s electron-withdrawing effect enhances the electrophilicity of the naphthalene ring, accelerating transmetallation.

-

Cyclodehydrogenation : DDQ acts as an oxidant, while TfOH protonates intermediates to facilitate aryl-aryl bond formation. AlCl₃ likely stabilizes carbocation intermediates during ring closure .

Spectral Validation

Post-reaction characterization includes:

-

UV-Vis : Absorption maxima at λ = 445 nm for 3-(4-fluoronaphthalen-1-yl)perylene, shifting bathochromically upon cyclization .

-

Mass Spectrometry : Molecular ion peaks at m/z 394.1 ([M]⁺) for cyclized products .

Comparative Reactivity

The fluoronaphthalene boronate exhibits higher reactivity in Suzuki couplings compared to non-fluorinated analogs due to:

This compound’s versatility in synthesizing fluorinated PAHs makes it invaluable for optoelectronic materials and organic semiconductors.

Aplicaciones Científicas De Investigación

Organic Synthesis

This compound serves as a vital reagent in organic synthesis, particularly in the formation of carbon-boron bonds. Its utility in Suzuki-Miyaura cross-coupling reactions allows for the creation of complex organic molecules with precision. The presence of the fluoronaphthalene moiety enhances its reactivity and selectivity in such reactions.

Materials Science

2-(4-Fluoronaphthalen-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is used in the development of advanced materials such as polymers and nanocomposites. Its boron content is beneficial for improving thermal stability and mechanical properties in polymer matrices. Studies have shown that incorporating this compound into polymer blends can significantly enhance their performance characteristics .

Pharmaceutical Chemistry

Research indicates potential applications in pharmaceutical chemistry due to its ability to act as a building block for biologically active compounds. The fluoronaphthalene group can be strategically used to modify pharmacokinetic properties of drug candidates, thus optimizing their efficacy and safety profiles.

Case Study 1: Suzuki Coupling Reactions

A study demonstrated the effectiveness of this compound in Suzuki coupling reactions to synthesize biphenyl derivatives. The reaction conditions were optimized to yield high purity products with minimal by-products. The results highlighted the compound's role in facilitating efficient carbon-carbon bond formation .

Case Study 2: Polymer Composites

In a recent investigation into polymer composites, researchers incorporated this dioxaborolane into epoxy resins. The resulting materials exhibited improved thermal stability and mechanical strength compared to control samples without the boron compound. This enhancement was attributed to the unique interaction between the dioxaborolane and the polymer matrix .

Summary of Findings

| Application Area | Key Findings |

|---|---|

| Organic Synthesis | Effective in Suzuki-Miyaura reactions for complex molecules. |

| Materials Science | Enhances thermal stability and mechanical properties in polymers. |

| Pharmaceutical Chemistry | Potential to modify pharmacokinetics of drug candidates. |

Mecanismo De Acción

The mechanism by which 2-(4-Fluoronaphthalen-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane exerts its effects primarily involves its role as a boronic ester in cross-coupling reactions. The palladium-catalyzed Suzuki-Miyaura reaction proceeds through the formation of a palladium complex, which undergoes oxidative addition, transmetalation, and reductive elimination to form the desired biaryl product.

Comparación Con Compuestos Similares

Similar Compounds

- Phenylboronic Acid

- 4-Fluorophenylboronic Acid

- 2-Naphthylboronic Acid

Uniqueness

Compared to similar compounds, 2-(4-Fluoronaphthalen-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane offers unique advantages due to its naphthalene core, which provides enhanced stability and reactivity in cross-coupling reactions. The presence of the fluorine atom also imparts unique electronic properties, making it a valuable intermediate in the synthesis of complex organic molecules.

Actividad Biológica

2-(4-Fluoronaphthalen-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boron-containing compound that has garnered attention in various fields of research due to its unique chemical properties and potential biological activities. This article will explore its biological activity, including its mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

- IUPAC Name : this compound

- Molecular Formula : C16H18BFO2

- Molecular Weight : 272.12 g/mol

- CAS Number : 627526-35-6

The compound features a dioxaborolane ring structure that is substituted with a fluoronaphthalene moiety. This structural configuration is significant for its reactivity and potential interactions with biological systems.

The biological activity of this compound can be attributed to its ability to interact with various biological targets. The presence of the boron atom in the dioxaborolane structure allows for unique coordination chemistry with biomolecules such as proteins and nucleic acids.

Anticancer Activity

Research has indicated that compounds similar to this dioxaborolane exhibit anticancer properties by inhibiting key enzymes involved in cancer cell proliferation. For instance:

- Inhibition of Kinases : Studies have shown that dioxaborolanes can inhibit specific kinases that are critical in cancer signaling pathways.

Case Studies

- Study on Enzyme Inhibition : A study published in Nature Synthesis explored the use of boron-based compounds in inhibiting cancer cell growth. The results indicated that compounds with similar structures showed significant inhibition of tumor growth in vitro and in vivo models .

- Antimicrobial Properties : Another investigation highlighted the antimicrobial effects of boron-containing compounds against various bacterial strains. The study demonstrated that these compounds could disrupt bacterial cell membranes leading to cell death .

Toxicity and Safety

Toxicological assessments have shown that while this compound has promising biological activities, it also poses certain risks. The compound is classified under GHS as harmful if swallowed and may cause skin irritation .

Data Table: Summary of Biological Activities

Propiedades

IUPAC Name |

2-(4-fluoronaphthalen-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18BFO2/c1-15(2)16(3,4)20-17(19-15)13-9-10-14(18)12-8-6-5-7-11(12)13/h5-10H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYOPNVFIMNCXRZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C3=CC=CC=C23)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18BFO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70623705 | |

| Record name | 2-(4-Fluoronaphthalen-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70623705 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

627526-35-6 | |

| Record name | 2-(4-Fluoro-1-naphthalenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=627526-35-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(4-Fluoronaphthalen-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70623705 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.